molecular formula C23H23N5O2 B11025290 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide

Cat. No.: B11025290
M. Wt: 401.5 g/mol
InChI Key: VFBGFIPJLOCBRQ-UHFFFAOYSA-N
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Description

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide typically involves the following steps:

    Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Carbazole Moiety: The carbazole derivative can be introduced via nucleophilic substitution or coupling reactions.

    Formation of the Butanamide Linker: This step involves the reaction of the intermediate with a butanoyl chloride or similar reagent under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety.

    Reduction: Reduction reactions can occur at the benzotriazine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Possible use in the treatment of diseases such as cancer or neurological disorders.

Industry

    Chemical Synthesis: Intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: Use as a standard or reagent in analytical methods.

Mechanism of Action

The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Influence on signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: Lacks the carbazole moiety.

    N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide: Lacks the benzotriazine core.

Uniqueness

The presence of both the benzotriazine and carbazole moieties in 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide

InChI

InChI=1S/C23H23N5O2/c29-21(13-6-14-28-23(30)17-8-2-4-11-19(17)26-27-28)24-20-12-5-9-16-15-7-1-3-10-18(15)25-22(16)20/h1-4,7-8,10-11,20,25H,5-6,9,12-14H2,(H,24,29)

InChI Key

VFBGFIPJLOCBRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCCN4C(=O)C5=CC=CC=C5N=N4

Origin of Product

United States

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